Product packaging for Ethyl 4-chloro-4-oxobutanoate(Cat. No.:CAS No. 14794-31-1)

Ethyl 4-chloro-4-oxobutanoate

Cat. No.: B044779
CAS No.: 14794-31-1
M. Wt: 164.59 g/mol
InChI Key: IXZFDJXHLQQSGQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-4-oxobutanoate is a high-purity, bifunctional chemical building block of significant value in organic synthesis and medicinal chemistry research. This compound features two highly reactive electrophilic centers: an acid chloride and an ester, separated by a two-carbon methylene spacer. This unique structure allows it to act as a versatile linker for the sequential introduction of molecular fragments. Its primary research applications include its use as a key precursor for the synthesis of heterocyclic compounds, particularly pyrrolidinones and succinimide derivatives, via cyclization reactions. Furthermore, it serves as a crucial intermediate in the preparation of γ-keto esters and other complex carboxylic acid derivatives through nucleophilic substitution at the acid chloride site, followed by manipulation of the ester group. Researchers utilize this compound in the development of potential pharmaceutical candidates, agrochemicals, and functional materials, where its ability to efficiently extend carbon chains and introduce carbonyl functionality is highly advantageous. Proper handling in a controlled laboratory environment is essential due to the reactivity of the acid chloride moiety.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9ClO3 B044779 Ethyl 4-chloro-4-oxobutanoate CAS No. 14794-31-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-chloro-4-oxobutanoate
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InChI

InChI=1S/C6H9ClO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IXZFDJXHLQQSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
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DSSTOX Substance ID

DTXSID4065818
Record name Butanoic acid, 4-chloro-4-oxo-, ethyl ester
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Molecular Weight

164.59 g/mol
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CAS No.

14794-31-1
Record name Ethyl succinyl chloride
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Record name Butanoic acid, 4-chloro-4-oxo-, ethyl ester
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Record name Butanoic acid, 4-chloro-4-oxo-, ethyl ester
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Record name Butanoic acid, 4-chloro-4-oxo-, ethyl ester
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Record name Ethyl 3-(chloroformyl)propionate
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Record name Ethyl 4-chloro-4-oxobutanoate
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Synthetic Methodologies for Ethyl 4 Chloro 4 Oxobutanoate

Conventional Chemical Synthesis Routes

The traditional preparation of ethyl 4-chloro-4-oxobutanoate relies on established organic chemistry reactions, offering reliable pathways to this compound.

Chlorination of Mono-ethyl Succinate (B1194679)

A prevalent and high-yielding method for synthesizing this compound involves the chlorination of mono-ethyl succinate. This process begins with the formation of the monoester from precursors like succinic anhydride (B1165640), followed by the conversion of the remaining carboxylic acid group into an acyl chloride. google.comgoogle.com

Reactants and Catalysts (e.g., Thionyl Chloride, Phosphorus Pentachloride, Oxalyl Chloride)

The key transformation in this synthesis step is the conversion of the carboxylic acid functionality of mono-ethyl succinate into an acyl chloride. This is accomplished using a variety of chlorinating agents.

Thionyl Chloride (SOCl₂) : This is the most commonly used reagent for this conversion due to its effectiveness and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride gas). google.comgoogle.com The reaction can be performed with thionyl chloride acting as both the reagent and the solvent, or in the presence of an inert solvent. google.com

Oxalyl Chloride ((COCl)₂) : Another effective chlorinating agent, oxalyl chloride, is often used with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com This method is known for its mild reaction conditions.

Phosphorus Pentachloride (PCl₅) : While also a potent chlorinating agent, phosphorus pentachloride can sometimes lead to more side reactions compared to thionyl chloride.

Reaction Conditions and Parameter Optimization (Temperature Control, Solvent Selection, Stoichiometry)

Optimizing reaction parameters is crucial for maximizing yield and purity. Key factors include temperature, the choice of solvent, and the molar ratio of reactants. The reaction is typically initiated at a controlled temperature, which is then raised to complete the conversion. For instance, a common procedure involves dripping thionyl chloride at 25–30 °C and then heating the mixture to 90–100 °C until gas evolution ceases. google.com The use of an inert solvent is optional, as an excess of the chlorinating agent can often serve as the solvent. google.com

Table 1: Reaction Parameters for Chlorination of Mono-ethyl Succinate
Chlorinating AgentCatalystSolventTemperatureStoichiometry (Chlorinating Agent:Substrate)Reference
Thionyl ChlorideNoneNone (excess reagent)Reflux (e.g., 90-100 °C)2.0:1 to 2.5:1 google.com
Oxalyl ChlorideN,N-dimethylformamide (catalytic)Dichloromethane (B109758)Room TemperatureNot specified chemicalbook.com
Yield and Purity Considerations

This synthetic route is known for its high efficiency. Yields for the chlorination of mono-ethyl succinate to this compound are consistently high, often exceeding 95%. google.com A patent describing this method reports yields of 95.7% to 96.4%. google.com The purity of the product obtained through this method is also very high, with gas chromatography (GC) analysis indicating purities of 99.2% to 99.6%. google.com The primary method for purification is vacuum distillation, which effectively separates the product from any non-volatile impurities and residual reactants. google.com

Esterification of 4-Chloro-4-oxobutanoic Acid

An alternative synthetic strategy involves the direct esterification of 4-chloro-4-oxobutanoic acid with ethanol (B145695). This method leverages the principles of Fischer esterification, where an acid and an alcohol react in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com

Acid Catalysis and Water Removal Techniques (e.g., Dean-Stark Traps)

The success of this esterification hinges on effective acid catalysis and the removal of water to drive the reaction equilibrium towards the product side.

Acid Catalysis : Strong acids are employed to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. Sulfuric acid (H₂SO₄) is a common choice, typically used in catalytic amounts (2–5 mol%). However, p-toluenesulfonic acid (TsOH) is often considered superior as it can minimize side reactions.

Water Removal : Since esterification is a reversible reaction, the continuous removal of water is essential for achieving high yields. A Dean-Stark apparatus is a standard piece of equipment used for this purpose. masterorganicchemistry.com The reaction is usually conducted in a solvent like toluene, which forms an azeotrope with water. The azeotrope distills off, and upon condensation, the water separates from the immiscible solvent and is collected in the trap, while the solvent returns to the reaction flask. masterorganicchemistry.com This technique has been shown to increase reaction yields significantly, with reports of yields reaching up to 84%.

Table 2: Parameters for Esterification of 4-Chloro-4-oxobutanoic Acid
CatalystSolventWater Removal TechniqueReaction ConditionsYieldReference
Sulfuric Acid (2-5 mol%)TolueneReflux8 hours68%
p-Toluenesulfonic AcidTolueneDean-Stark TrapRefluxup to 84%

Chlorination of Succinic Acid Derivatives

A primary and well-established method for the synthesis of this compound involves the chlorination of succinic acid derivatives. This approach typically utilizes starting materials such as succinic anhydride or monoethyl succinate.

One common pathway begins with the formation of an acid chloride from a succinic acid derivative, which is then esterified with ethanol. For instance, succinic anhydride can be treated with a chlorinating agent like thionyl chloride or phosphorus pentachloride to yield succinyl chloride. This intermediate is subsequently reacted with ethanol to produce this compound.

Alternatively, monoethyl succinate can be directly converted to this compound. In a typical laboratory-scale synthesis, monoethyl succinate is dissolved in an anhydrous solvent such as dichloromethane. A chlorinating agent, for example, oxalyl chloride, is added, often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The reaction proceeds for a couple of hours, after which the volatile components are removed under reduced pressure to yield the product. chemicalbook.com A reported yield for this specific method is approximately 91.3%. chemicalbook.com

Critical parameters for these reactions include maintaining anhydrous conditions to prevent hydrolysis of the acid chloride and controlling the temperature to minimize side reactions. Stoichiometric control of the reagents is also crucial for optimizing the yield, which can reach up to 55% in some procedures.

A study details the reaction of curcuminoids with ethyl-4-chloro-4-oxobutyrate in the presence of 4-(N,N-dimethylamino)pyridine (DMAP) as an activator to form succinate prodrugs. nih.gov

Starting MaterialChlorinating AgentCatalystSolventReaction TimeYield
Monoethyl succinateOxalyl chlorideN,N-dimethylformamide (DMF)Dichloromethane2 hours91.3% chemicalbook.com
Succinic anhydrideThionyl chloride/Phosphorus pentachloride---Up to 55%

Emerging and Advanced Synthetic Approaches

Recent advancements in chemical synthesis have led to the development of more efficient and scalable methods for producing this compound and its precursors. These include continuous-flow methodologies and biocatalytic approaches.

Continuous-flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. nih.gov This technology offers numerous advantages, including enhanced heat and mass transfer, improved safety, and greater scalability. nih.govvapourtec.com

The core of a continuous-flow system is the reactor, which can range from microreactors to larger tubular or packed-bed reactors. aurigeneservices.commit.edu For the synthesis of acid chlorides, such as the precursor to this compound, a continuous-flow reactor can be designed to handle corrosive reagents and gaseous byproducts safely and efficiently.

Key components of such a system include precision pumps for feeding reactants, the reactor itself where the transformation occurs, and often in-line analytical techniques for real-time monitoring and control. aurigeneservices.com The small dimensions of flow reactors allow for better temperature control, which is critical in exothermic reactions like chlorination. vapourtec.com For reactions involving solids or multiple liquid phases, specialized reactor designs like stirred multiphase reactors have been developed to manage mass transfer limitations. mdpi.com The design often incorporates materials resistant to corrosive agents, such as glass or specialized metal alloys. acs.orggoogle.com

One of the most significant advantages of continuous-flow synthesis is its seamless scalability. labmanager.com Increasing production capacity is typically achieved by extending the operation time or by "scaling out," which involves running multiple reactors in parallel. vapourtec.comrsc.org This approach avoids the challenges often encountered when scaling up batch reactions, where heat and mass transfer can become limiting factors. labmanager.com

In the context of industrial production, continuous-flow systems can operate for extended periods, leading to higher throughput compared to batch processes which involve downtime between batches. labmanager.com For example, a pilot study on a related process reported a significant reduction in residence time from 6 hours in a batch reactor to just 12 minutes in a microreactor, with a throughput of 2.4 kg/day . While scaling up continuous processes requires careful consideration of factors like mass and heat transfer in larger reactors, the methodology is generally considered more efficient for large-scale manufacturing of fine chemicals. vapourtec.comaurigeneservices.com The initial investment in continuous-flow equipment can be higher than for batch reactors, but this is often offset by increased productivity and more consistent product quality. labmanager.com

ParameterBatch ProcessingContinuous-Flow Processing
Scalability Challenging, often requires process redesign labmanager.comSeamless, by extending run time or parallelization vapourtec.comlabmanager.com
Heat & Mass Transfer Can be limiting at large scales labmanager.comEnhanced due to high surface-area-to-volume ratio nih.govvapourtec.com
Safety Higher risk with large volumes of hazardous materials vapourtec.comImproved, smaller reaction volumes minimize risk vapourtec.comlabmanager.com
Productivity Limited by downtime between batches labmanager.comHigher due to continuous operation labmanager.com
Initial Investment Generally lower labmanager.comGenerally higher labmanager.com

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral intermediates used in the production of pharmaceuticals. rsc.org While not a direct synthesis of this compound, biocatalytic methods are crucial for producing its precursors, such as ethyl 4-chloroacetoacetate and its reduced derivatives.

Ethyl 4-chloroacetoacetate is a key intermediate in the synthesis of various pharmaceuticals. google.com Its synthesis can be achieved through methods like the Claisen condensation of ethyl chloroacetate (B1199739) and diketene (B1670635). More advanced continuous processes for its synthesis have also been developed, for instance, using a falling-film reactor for the chlorination of diketene followed by in-line esterification. google.com

The real power of biocatalysis is demonstrated in the subsequent stereoselective reduction of ethyl 4-chloroacetoacetate. Enzymes like ketoreductases (KREDs) are used to produce chiral alcohols, such as (S)-ethyl-4-chloro-3-hydroxybutyrate or its (R)-enantiomer, with high enantiomeric excess. rsc.orgmdpi.commdpi.com These enzymatic reactions are often coupled with a cofactor regeneration system, for example, using glucose dehydrogenase (GDH) to regenerate NADPH or NADH. rsc.orgmdpi.com

Research has shown that recombinant E. coli cells expressing both a carbonyl reductase and a glucose dehydrogenase can efficiently catalyze the reduction of ethyl 4-chloroacetoacetate. mdpi.com The reaction conditions are typically mild, occurring at temperatures around 30°C and neutral pH. mdpi.com Such biocatalytic processes can achieve high yields (e.g., 96% isolated yield) and excellent stereoselectivity (>99.5% e.e.). rsc.org The development of these enzymatic routes is a significant step towards more sustainable and environmentally friendly pharmaceutical manufacturing. rsc.org

Precursor/DerivativeEnzyme(s)Cofactor SystemProductYield/Selectivity
Ethyl 4-chloroacetoacetateKetoreductase (KRED)Glucose Dehydrogenase (GDH) for NADP⁺ regeneration(S)-ethyl-4-chloro-3-hydroxybutyrate97% purity mdpi.comresearchgate.net
Ethyl 4-chloroacetoacetateCarbonyl Reductase (CgCR)Glucose Dehydrogenase (GDH)(R)-ethyl 4-chloro-3-hydroxybutyrate≥90% yield mdpi.com
Ethyl 4-chloroacetoacetateKetoreductase (KRED)Glucose Dehydrogenase (GDH) for NADP⁺ regeneration(S)-ethyl-4-chloro-3-hydroxybutyrate96% isolated yield, >99.5% e.e. rsc.org

Biocatalytic Precursor Synthesis (e.g., Ethyl 4-chloroacetoacetate)

Claisen Condensation in Biocatalytic Contexts

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an ester with an enolate or another nucleophilic species. In a biological setting, this reaction is catalyzed by specific enzymes and plays a crucial role in various metabolic pathways, most notably in the biosynthesis of fatty acids and polyketides. nih.gov While the direct synthesis of this compound via a biocatalytic Claisen condensation is not a prominently documented industrial method, the principles of enzyme-mediated Claisen-type reactions provide a framework for such potential synthetic routes.

Enzymes that catalyze Claisen condensations, such as thiolases and β-ketoacyl-ACP synthases, activate substrates, typically thioesters like Acetyl-CoA, to facilitate the reaction. nih.govlibretexts.org The general mechanism involves the deprotonation of the α-carbon of one thioester substrate to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second thioester. libretexts.org This is followed by the collapse of the resulting tetrahedral intermediate, which expels the thiol leaving group to form a β-keto thioester product. libretexts.org

In the context of producing precursors for valuable chiral synthons, biocatalysis is often employed. For instance, the synthesis of ethyl 4-chloroacetoacetate, a related β-ketoester, utilizes a Claisen condensation of ethyl chloroacetate and diketene as a key step before subsequent biocatalytic reduction. Another relevant example from nature is the enzyme MenB, a 1,4-dihydroxynaphthoyl-CoA synthase found in the menaquinone biosynthesis pathway. nih.gov MenB catalyzes an intramolecular Claisen condensation (a Dieckmann reaction) where the electrophile is an unactivated carboxylic acid, showcasing the versatility of biocatalysts in facilitating such transformations. nih.gov

The key components and conditions for enzyme-catalyzed Claisen condensations are summarized in the table below, drawing from well-understood biological systems.

Table 1: General Parameters for Enzyme-Catalyzed Claisen Condensation

Parameter Description Biological Example Reference
Enzyme Class Thiolases, β-Ketoacyl Synthases Fatty Acid Synthase (FAS), Polyketide Synthase (PKS) nih.gov
Nucleophilic Substrate Typically an Acetyl-CoA or Malonyl-ACP Acetyl-CoA, Malonyl-ACP nih.gov
Electrophilic Substrate Acyl-CoA or Acyl-ACP Acetyl-CoA, Acyl-carrier protein (ACP) bound thioesters nih.govlibretexts.org
Cofactor/Prosthetic Group Often involves a cysteine residue in the active site that forms a covalent intermediate. Cysteine Thiol libretexts.org

| Reaction Product | β-keto ester or β-keto thioester | Acetoacetyl-CoA | nih.gov |

Research into the biocatalytic production of related chloro-substituted butanoates primarily focuses on the stereoselective reduction of the keto group. For example, a patent describes a biocatalytic cascade using a ketoreductase (KRED) where the upstream synthesis of the substrate, ethyl 4-chloroacetoacetate, involves a Claisen condensation. The conditions for the subsequent enzymatic reduction are highly optimized, highlighting the potential for integrating biocatalytic steps in a full synthesis pathway.

Table 2: Research Findings on Synthesis of Related Chloro-Substituted Butanoates

Compound Synthetic Step Catalyst/Enzyme Key Findings Reference
Ethyl 4-chloroacetoacetate Claisen Condensation Chemical Synthesis Synthesized via Claisen condensation of ethyl chloroacetate and diketene to serve as a substrate for biocatalysis.
O-succinylbenzoate (OSB) Intramolecular Claisen Condensation MenB (1,4-dihydroxynaphthoyl-CoA synthase) The enzyme catalyzes a Dieckmann condensation where the electrophile is an unactivated carboxylic acid, forming the second ring of naphthoquinone. nih.gov
Ethyl (S)-4-chloro-3-hydroxybutanoate Asymmetric Reduction Carbonyl Reductase (from Pichia stipitis) Asymmetric reduction of ethyl 4-chloroacetoacetate (COBE) with over 95% substrate conversion. google.com

While the direct biocatalytic Claisen condensation to form this compound is not a standard reported procedure, the established enzymatic machinery for C-C bond formation in nature presents a viable area for future research and development in sustainable chemical synthesis.

Chemical Reactivity and Transformation Pathways

Oxidation Reactions

For an acyl chloride like ethyl 4-chloro-4-oxobutanoate, the term "oxidation" primarily refers to reactions that result in the formation of a carboxylic acid at the position of the acyl chloride. The carbon atom in the chlorocarbonyl group (-COCl) is already in a high oxidation state (+3).

The principal transformation in this category is the hydrolysis of the acyl chloride functional group. This reaction readily occurs in the presence of water, converting the highly reactive acyl chloride into a carboxylic acid. The product of this hydrolysis is 4-ethoxy-4-oxobutanoic acid, commonly known as monoethyl succinate (B1194679) or ethyl hydrogen succinate. nih.govcymitquimica.com This reaction is facile and often needs to be carefully avoided during other synthetic manipulations by maintaining anhydrous (dry) conditions.

The stability of the ester group during this process allows for the selective conversion of the acyl chloride. This hydrolysis is a fundamental reaction pathway for this compound.

The most common and direct reagent for converting the acyl chloride group to a carboxylic acid is water. Stronger, more conventional oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are generally not used for this specific transformation as they are non-selective and can potentially oxidize other parts of the molecule. Therefore, in the context of converting the acyl chloride of this compound to a carboxylic acid, controlled hydrolysis is the standard and most relevant method.

TransformationReagent(s)Product
Hydrolysis of Acyl ChlorideWater (H₂O)4-Ethoxy-4-oxobutanoic acid

Formation of Carboxylic Acids and Other Oxidized Derivatives

Reduction Reactions

The reduction of this compound targets the electrophilic carbonyl centers of the acyl chloride and, depending on the reagent's strength, the ester group. These reactions lead to the formation of alcohols or aldehydes.

The reduction of the acyl chloride group leads to the formation of a primary alcohol. Powerful reducing agents will typically reduce both functional groups. For instance, the complete reduction of this compound affects both the acyl chloride and the ethyl ester, resulting in the formation of a diol, butane-1,4-diol.

Selective reduction is also possible, where only the more reactive acyl chloride is converted to an alcohol, leaving the ester group intact. This would yield ethyl 4-hydroxybutanoate (B1227057). An even more controlled reduction can stop at the aldehyde stage, yielding ethyl 4-oxobutanoate (B1241810). chemistrysteps.com

The choice of reducing agent determines the final product in the reduction of this compound. The reactivity of common agents allows for selective transformations.

Lithium Aluminum Hydride (LiAlH₄) : This is a very strong and non-selective reducing agent. masterorganicchemistry.com It will reduce both the acyl chloride and the ester functional groups to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield butane-1,4-diol. chemistrysteps.com

Sodium Borohydride (NaBH₄) : While also capable of reducing acyl chlorides to alcohols, NaBH₄ is a milder reducing agent than LiAlH₄. chemistrysteps.com It reacts much more slowly with esters, which can sometimes allow for a degree of selectivity, though mixtures may result.

Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) : This is a sterically hindered and less reactive hydride reagent. Its reduced reactivity allows for the selective reduction of acyl chlorides to aldehydes, without further reduction to the alcohol. chemistrysteps.com To achieve this selectivity and prevent over-reduction, the reaction is typically performed at very low temperatures, such as -78 °C. This provides a reliable method for synthesizing ethyl 4-oxobutanoate from this compound. libretexts.org

Reducing AgentReaction ConditionsPrimary Product
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether (e.g., THF), then H₂O workupButane-1,4-diol
Sodium Borohydride (NaBH₄)Protic Solvent (e.g., Ethanol)Ethyl 4-hydroxybutanoate (and potential over-reduction)
Lithium tri(t-butoxy)aluminum hydrideAnhydrous Ether (e.g., THF), -78 °CEthyl 4-oxobutanoate

Conversion to Hydroxyl Group and Alcohol Formation

Nucleophilic Substitution Reactions

The most characteristic reactivity of this compound is nucleophilic acyl substitution at the acyl chloride carbon. The chloride ion is an excellent leaving group, facilitating reactions with a wide array of nucleophiles to form various derivatives while the ethyl ester portion of the molecule typically remains unchanged under these conditions.

Detailed research findings show its utility in coupling with various nucleophiles:

Amines : Reaction with primary or secondary amines leads to the formation of N-substituted ethyl succinamates (amides). This is a common strategy in the synthesis of more complex molecules, including pharmaceutical intermediates. acs.org

Alcohols : In the presence of an alcohol (alkolysis), the acyl chloride is converted to a different ester. Reaction with ethanol (B145695), for example, would yield diethyl succinate.

Organocuprates (Gilman Reagents) : Reagents like lithium dialkylcuprates (R₂CuLi) are soft nucleophiles that are highly effective for converting acyl chlorides to ketones. They add a single alkyl or aryl group, and the reaction stops at the ketone stage because organocuprates are significantly less reactive towards the resulting ketone product. masterorganicchemistry.comchemistrysteps.com This reaction provides an efficient route to γ-keto esters.

Grignard Reagents : In contrast to organocuprates, Grignard reagents (RMgX) are highly reactive and typically add twice to acyl chlorides. The initial substitution produces a ketone, which is more reactive than the starting acyl chloride towards the Grignard reagent, leading to a second nucleophilic addition to the ketone carbonyl, ultimately yielding a tertiary alcohol after workup. chemistrysteps.com

Nucleophile TypeExample ReagentProduct Class
AmineR₂NHAmide (N,N-disubstituted ethyl 4-amino-4-oxobutanoate)
AlcoholR'OHEster (Mixed diester of succinic acid)
Organocuprate (Gilman)(R')₂CuLiKetone (Ethyl 4-oxo-alkanoate)
Grignard ReagentR'MgBrTertiary Alcohol (after double addition)
ThiolR'SHThioester (S-alkyl ethyl 4-oxo-4-(thio)butanoate)

Substitution of the Chloro Group with Nucleophiles (e.g., Amines, Thiols)

The presence of a chloro group attached to a carbonyl carbon makes this compound susceptible to nucleophilic substitution. This reactivity allows for the introduction of various functional groups, leading to the synthesis of diverse derivatives.

The reaction with amines or thiols proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of an amine or the sulfur of a thiol attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the departure of the chloride ion, which is a good leaving group, resulting in the formation of a new amide or thioester bond, respectively.

While specific research detailing the reaction of this compound with a wide array of amines and thiols is not extensively documented in the provided results, the general reactivity pattern of acid chlorides with these nucleophiles is a fundamental concept in organic chemistry. masterorganicchemistry.com Thiolates, the conjugate bases of thiols, are particularly effective nucleophiles and readily displace halides in SN2 reactions. masterorganicchemistry.com

In a relevant study, the related compound, ethyl 4-chloro-3-oxobutanoate, was shown to react with various thioamides to form ethyl 2-(2-arylthiazol-4-yl)acetate derivatives. mdpi.com This transformation involves the initial nucleophilic attack by the sulfur of the thioamide, demonstrating the susceptibility of the chloro-substituted carbon to nucleophilic substitution. mdpi.com

Condensation Reactions

Knoevenagel Condensation with Aromatic Aldehydes

This compound, or more precisely its structural isomer ethyl 4-chloro-3-oxobutanoate (also known as ethyl 4-chloroacetoacetate), participates in Knoevenagel condensation reactions with aromatic aldehydes. scielo.brscielo.brresearchgate.netibict.brscite.airesearchgate.netscienceopen.com This carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, enabling the creation of α,β-unsaturated esters. scielo.br The reaction typically involves a basic catalyst, such as morpholine/acetic acid, and can be performed under various conditions. scielo.brscielo.brresearchgate.netibict.brscite.airesearchgate.netscienceopen.com

A significant advancement in the Knoevenagel condensation involving ethyl 4-chloro-3-oxobutanoate is the use of ionic liquids as a "greener" alternative to traditional organic solvents like benzene (B151609) or toluene. scielo.brscielo.br Research has demonstrated that these reactions can be effectively catalyzed by a morpholine/acetic acid system in an ionic liquid, such as [bmim(NTf2)]. scielo.br This methodology offers several advantages, including milder reaction conditions (room temperature), shorter reaction times (0.5 to 2 hours), and the potential for recycling the ionic liquid. scielo.brscielo.br The use of ionic liquids as solvents has been a subject of considerable interest for enhancing the efficiency of Knoevenagel condensations. scielo.brscielo.br

The Knoevenagel condensation of ethyl 4-chloro-3-oxobutanoate with various aromatic aldehydes yields ethyl 2-chloroacetyl-3-arylpropenoates as a mixture of (E) and (Z) diastereomers. scielo.brscielo.brresearchgate.netscite.ai The stereochemical outcome, or the E/Z ratio, is influenced by the specific aromatic aldehyde used in the reaction. scielo.brscielo.brresearchgate.netscite.ai

Studies have shown that the (E)-isomer is generally the predominant product. scielo.brscielo.br The reported (E)/(Z) diastereomeric ratios vary, ranging from 56/44 to 85/15, depending on the aryl substituent on the aldehyde. scielo.brscielo.brresearchgate.netscite.ai For instance, the reaction with 3,4-methylenedioxyphenyl, 4-chlorophenyl, and 4-methoxyphenyl (B3050149) aldehydes gives different E/Z ratios, indicating that electronic and steric factors of the aldehyde play a role in determining the stereoselectivity of the condensation. scielo.brresearchgate.netscite.ai The two isomers can be separated and have been characterized individually, with the structure of the (E)-isomer of ethyl 2-chloroacetyl-3-(3',4'-methylenedioxyphenyl)propenoate being confirmed by X-ray crystallography. scielo.br

The following table summarizes the results of the Knoevenagel condensation of ethyl 4-chloro-3-oxobutanoate with various aromatic aldehydes in an ionic liquid, highlighting the reaction time, yield, and the resulting E/Z diastereomeric ratio. scielo.brscielo.brresearchgate.netscite.ai

Aromatic AldehydeReaction Time (h)Yield (%)(E)/(Z) Ratio
4-Chlorophenyl1.57570/30
4-Methoxyphenyl2.04456/44
2-Thiofuranyl1.08485/15
2-Furanyl0.57875/25
Phenyl1.57268/32
3,4-Methylenedioxyphenyl1.08278/22

Applications in Advanced Organic Synthesis

Precursor for Chiral Intermediates

A primary application of ethyl 4-chloro-3-oxobutanoate is its conversion into chiral hydroxyesters, which are versatile building blocks in the synthesis of a variety of pharmaceutical agents.

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to produce ethyl (S)-4-chloro-3-hydroxybutanoate is a key transformation. oup.comtandfonline.comnih.gov This specific enantiomer is a valuable intermediate for synthesizing drugs such as the cholesterol-lowering medication atorvastatin. tandfonline.com

Biocatalysis has emerged as a powerful and sustainable method for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. oup.comtandfonline.comjmb.or.krmdpi.comscispace.comoup.com This approach utilizes enzymes or whole microbial cells to catalyze the conversion with high stereoselectivity, offering a green alternative to traditional chemical methods that may rely on expensive and toxic metal catalysts. tandfonline.comgoogle.com

Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate

Biocatalytic Asymmetric Reduction of Isomers (e.g., Ethyl 4-chloro-3-oxobutanoate)
Enzyme-Catalyzed Reactions (e.g., Carbonyl Reductases, Aldehyde Reductases)

Specific enzymes, such as carbonyl reductases and aldehyde reductases, are instrumental in the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. jmb.or.kroup.comasm.orgresearchgate.net These enzymes, often dependent on cofactors like NADPH, can exhibit remarkable stereoselectivity. oup.comasm.org For instance, a carbonyl reductase from Candida magnoliae has been shown to catalyze the reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate with 100% enantiomeric excess. oup.comtandfonline.com Similarly, an NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor has been effectively used for this transformation. asm.org Research has also identified reductases from other microbial sources, such as Cylindrocarpon sclerotigenum and Candida albicans, that can produce the (S)-enantiomer with high purity. tandfonline.comnih.govdntb.gov.ua

Table 1: Examples of Enzyme-Catalyzed Reduction of Ethyl 4-chloro-3-oxobutanoate

Enzyme SourceEnzyme TypeProductEnantiomeric Excess (ee)Reference
Candida magnoliaeCarbonyl ReductaseEthyl (S)-4-chloro-3-hydroxybutanoate100% oup.comtandfonline.com
Sporobolomyces salmonicolorAldehyde ReductaseEthyl (R)-4-chloro-3-hydroxybutanoate86% asm.org
Cylindrocarpon sclerotigenumCarbonyl ReductaseEthyl (S)-4-chloro-3-hydroxybutanoate~99% tandfonline.com
Candida albicansSorbose Reductase(S)-4-chloro-3-hydroxybutanoate99.6% nih.gov
Microbial Biotransformations (e.g., E. coli Recombinants, Pichia stipitis, Aureobasidium pullulans, Saccharomyces cerevisiae, Burkholderia gladioli)

Whole-cell biotransformations offer several advantages over using isolated enzymes, including the elimination of costly enzyme purification and the presence of endogenous cofactor regeneration systems. mdpi.com Various microorganisms have been employed for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate.

Recombinant Escherichia coli strains are frequently engineered to overexpress specific reductases, often in combination with a cofactor-regenerating enzyme, to enhance efficiency. tandfonline.comnih.govmdpi.comnih.govnih.gov For example, co-expression of an aldehyde reductase from Sporobolomyces salmonicolor and a glucose dehydrogenase from Bacillus megaterium in E. coli resulted in a high yield and optical purity of the (R)-enantiomer. nih.gov Another study utilized a robust NADH-dependent reductase from Candida magnoliae overexpressed in E. coli to achieve a high yield and enantiomeric excess of the (S)-enantiomer. nih.gov

Other microorganisms successfully used for this biotransformation include:

Pichia stipitis : A carbonyl reductase from this yeast has been used to produce ethyl (S)-4-chloro-3-hydroxybutanoate with a conversion ratio of over 95% and 100% enantiomeric excess. google.com

Aureobasidium pullulans : This yeast has been utilized in an aqueous/ionic liquid biphasic system for the reduction. asianpubs.org

Saccharomyces cerevisiae (Baker's yeast): A cost-effective and readily available biocatalyst for producing chiral alcohols. jmb.or.krasianpubs.org Reductases from S. cerevisiae have been used to produce both (R)- and (S)-enantiomers of ethyl 4-chloro-3-hydroxybutanoate. jmb.or.krjmb.or.kr

Burkholderia gladioli : A stereoselective carbonyl reductase from this bacterium has been used to efficiently synthesize the (R)-enantiomer. nih.gov

Candida parapsilosis : Resting cells of this yeast have been optimized to produce ethyl (S)-4-chloro-3-hydroxybutanoate at a high concentration and with excellent enantiomeric excess. oup.com

Cofactor Regeneration Systems (e.g., NADPH, Glucose Dehydrogenase)

The reductases involved in the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate are typically dependent on nicotinamide (B372718) cofactors, either NADPH or NADH. tandfonline.comasm.orgresearchgate.netmdpi.com These cofactors are expensive, making their regeneration crucial for the economic viability of the process. rsc.org

A common and effective strategy is to use a substrate-coupled or enzyme-coupled system. researchgate.net In an enzyme-coupled system, a second enzyme, such as glucose dehydrogenase (GDH), is used to regenerate the consumed NADPH by oxidizing a co-substrate like glucose. mdpi.comasm.orgnih.govnih.govrsc.org This approach has been successfully applied in both isolated enzyme and whole-cell systems. For instance, recombinant E. coli cells co-expressing a reductase and GDH can perform the reduction without the need for external addition of the expensive cofactor. mdpi.comnih.govnih.gov

In some whole-cell biotransformations, the microorganism's own metabolic pathways can regenerate the cofactor, often by adding a simple co-substrate like glucose. mdpi.comasianpubs.orgpsu.edu

Stereoselectivity and Enantiomeric Excess Optimization

Achieving high stereoselectivity and enantiomeric excess (ee) is a primary goal in the synthesis of chiral compounds. Several factors can be optimized to enhance the production of the desired enantiomer.

The choice of biocatalyst is paramount, as different enzymes and microorganisms exhibit inherent preferences for producing either the (S) or (R) enantiomer. oup.comoup.comasm.org For example, a carbonyl reductase from Candida magnoliae yields the (S)-enantiomer with 100% ee, while an aldehyde reductase from Sporobolomyces salmonicolor can produce the (R)-enantiomer. oup.comasm.org

Reaction conditions also play a critical role. Optimization of parameters such as pH, temperature, substrate concentration, and the choice of co-substrate and solvent system can significantly impact both the yield and the enantiomeric excess. oup.comtandfonline.commdpi.comasm.org For instance, using an organic solvent-water biphasic system can overcome issues of substrate instability and enzyme inhibition, leading to higher product concentrations and yields. tandfonline.comasm.orgnih.gov Research with Candida parapsilosis demonstrated that optimizing culture and reaction parameters led to a final product concentration of 230 g/L with an enantiomeric excess greater than 99%. oup.com Similarly, a study using a recombinant E. coli strain achieved a high yield (>99.0%) and an enantiomeric excess of over 99.9% for the (S)-enantiomer by optimizing reaction conditions. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
(R)-4-amino-3-hydroxybutyric acid
(R)-4-hydroxy-pyrrolidone
(S)-4-chloro-3-hydroxybutanoate
Atorvastatin
Ethyl (R)-4-chloro-3-hydroxybutanoate
Ethyl (S)-4-chloro-3-hydroxybutanoate
Ethyl 4-chloro-3-oxobutanoate
Ethyl 4-chloro-4-oxobutanoate
Glucose
L-carnitine
NADPH
NADH
Diphasic Reaction Systems (e.g., Organic Solvent-Water, Ethyl Acetate-Betaine:Lactic Acid-Water)

Synthesis of Erythromycin (B1671065) Derivatives

This compound, in its role as the acyl chloride "ethyl succinyl chloride," is a key reagent for producing ester derivatives of pharmaceuticals. It is used in the synthesis of erythromycin ethylsuccinate, a common prodrug of the antibiotic erythromycin. google.comguidechem.comgoogle.com This derivative is often used in pediatric formulations. nih.gov The synthesis involves reacting the erythromycin base with ethyl succinyl chloride, often in a two-phase system, to form the 2'-ethyl succinate (B1194679) ester. google.com This modification helps to improve the drug's properties, such as taste and stability. nih.gov

Building Blocks for Complex Molecules

Pharmaceutical Intermediates

Beyond its pivotal role in statin and L-carnitine synthesis, this compound and its derivatives serve as versatile intermediates for a range of other pharmaceutically active molecules. synhet.comnordmann.global Its bifunctional nature—containing both an ester and a reactive acyl chloride—allows it to be incorporated into diverse molecular scaffolds.

For instance, this compound is a starting material in a multi-step synthesis to produce E0199, a novel dual-target modulator for neuropathic pain. researchgate.net The related compound, ethyl 4-chloro-3-oxobutanoate, has been used in the convergent synthesis of 1,3,4-oxadiazole-based compounds that exhibit antibacterial activity against Staphylococcus aureus. The ability of these intermediates to participate in complex, multi-component reactions further underscores their utility as building blocks for creating novel bioactive compounds.

Table of Mentioned Compounds

Compound Name
(R)-CHBE
(S)-CHBE
Atorvastatin
Betaine
COBE
Erythromycin
Erythromycin ethylsuccinate
Ethyl 4-chloro-3-hydroxybutanoate
Ethyl 4-chloro-3-oxobutanoate
This compound
Ethyl succinyl chloride
L-carnitine
Lactic Acid
Development of Novel Therapeutics (e.g., Neuropathic Pain Modulators)

This compound serves as a critical starting material in the synthesis of innovative therapeutic agents, particularly those targeting neuropathic pain. nih.gov Neuropathic pain often arises from nerve injury that leads to an upregulation of NaV ion channels and a downregulation of KV7 channels. nih.gov

A notable application of this compound is in the synthesis of E0199, a novel dual-target modulator designed to alleviate neuropathic pain by acting on both peripheral NaV and KV7 channels. nih.govresearchgate.netresearchgate.net In the synthesis pathway, this compound (designated as SM2 in the study) is reacted with N-benzylethanamine in the presence of triethylamine (B128534) (TEA) and dichloromethane (B109758) (DCM) to form a key intermediate. nih.gov This initial step is fundamental to constructing the final, complex modulator. The resulting compound, E0199, was found to significantly inhibit NaV1.7, NaV1.8, and NaV1.9 channels while activating multiple KV7 channels, thereby reducing the excitability of dorsal root ganglion neurons and mitigating pain hypersensitivity in animal models. nih.govresearchgate.net

Table 1: Synthesis of a Key Intermediate for Neuropathic Pain Modulator E0199. nih.gov

Further research in therapeutic development has utilized this compound for creating P2X4 receptor modulators, which represent another promising avenue for treating neuropathic and inflammatory pain. google.com Patent literature describes a synthesis scheme where an intermediate compound is treated with this compound in an aprotic solvent like DCM, leading to the formation of a P2X4 receptor antagonist. google.com

Agrochemicals

This compound and its structural analogs are important intermediates in the production of agrochemicals. The compound's reactivity allows it to serve as a building block for more complex molecules designed for agricultural applications, such as pesticides. smolecule.comguidechem.com While specific, large-scale applications are detailed in proprietary industrial processes, the utility of related chloro-oxo-butanoate structures is well-documented in scientific literature for creating biologically active compounds. smolecule.comsmolecule.com For instance, closely related compounds are used as precursors or intermediates in the synthesis of various pesticides and herbicides. smolecule.comguidechem.comcymitquimica.com

Table 2: Application of this compound and Related Compounds in Agrochemicals.

Polymer Synthesis (e.g., Polymer-Supported Bifunctional Catalysts)

In the field of polymer science, this compound has been employed in the synthesis of specialized polymers and additives. One significant application is its use in creating polymer-supported bifunctional catalysts. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn These advanced materials are highly valued because the catalyst can be easily recovered and reused, making chemical processes more efficient and sustainable. acs.org Research has shown that this compound is a reactant in the synthesis of the catalytic molecule which is then anchored to a polymer support. chemsrc.com Such catalysts have been successfully used to promote specific chemical transformations, including enantioselective Strecker-type reactions. chemsrc.com

Additionally, the compound has been incorporated into polymer formulations as an additive to modify and enhance their physical properties. Research has demonstrated its effectiveness in improving characteristics such as flexibility and thermal stability in common polymers.

Table 3: Case Study on the Use of this compound as a Polymer Additive.

Biological Activity and Medicinal Chemistry Research

Potential Biological Activities of Derivatives

While Ethyl 4-chloro-4-oxobutanoate is primarily a synthetic intermediate, its derivatives have been the subject of significant research for their potential biological activities. The reactivity of the chloro group allows for nucleophilic substitution, leading to the creation of new compounds with potential therapeutic applications.

Researchers have synthesized and screened various derivatives of related structures for their effectiveness against microbial pathogens. For instance, new thiazole-substituted pyrazole (B372694) derivatives, synthesized using ethyl 4-chloro-3-oxobutanoate, have been tested for their antimicrobial activity against bacteria such as S. aureus, B. subtilis, E. coli, and P. aeruginosa, as well as fungi like A. niger and C. albicans. ijcps.org In another study, thiazole (B1198619) substituted 1,3,4-oxadiazole (B1194373) derivatives were synthesized from ethyl 4-chloro-3-oxobutanoate and showed good antibacterial and antifungal activities. mdpi.comsciforum.net

A study on (E)-Ethyl 4-chloro-4-oxobut-2-enoate, a related compound, demonstrated broad-spectrum antimicrobial activity. The minimum inhibitory concentrations (MIC) were determined for several pathogens, as detailed in the table below.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL
Data from in vitro studies on (E)-Ethyl 4-chloro-4-oxobut-2-enoate.

Derivatives of this compound are also being investigated for their potential as anticancer agents. The core structure can be modified to create compounds that may interact with biological targets involved in cancer progression. For example, related oxobutanoate derivatives have been shown to induce apoptosis in cancer cell lines during in vitro studies. The synthesis of various heterocyclic compounds with potential anticancer activity often utilizes intermediates derived from or similar to this compound. ijcps.orgresearchgate.net

Antimicrobial Properties

Enzyme Interaction Studies

This compound and its close analog, ethyl 4-chloro-3-oxobutanoate (COBE), are valuable substrates in the study of enzyme kinetics and stereochemistry, particularly for carbonyl reductases. nih.gov

The reduction of the keto group in COBE by carbonyl reductases is a key area of research. These enzymes catalyze the conversion of the achiral substrate into a chiral product, ethyl 4-chloro-3-hydroxybutanoate (CHBE). nih.gov This transformation is of great interest for producing enantiomerically pure compounds. researchgate.net Studies have explored a variety of microorganisms and their enzymes for their ability to perform this reduction with high stereoselectivity. nih.govtandfonline.com For instance, a novel carbonyl reductase from Kluyveromyces lactis was found to catalyze the NADPH-dependent reduction of ECAA. tandfonline.com

The enzyme-catalyzed reduction of COBE is a critical step in the synthesis of valuable chiral building blocks for the pharmaceutical industry. nih.govtandfonline.com The resulting chiral alcohol, CHBE, is a precursor for many important drugs. nih.govresearchgate.net For example, (R)-CHBE is a key intermediate for the synthesis of (R)-carnitine and (R)-4-amino-3-hydroxybutyric acid. tandfonline.com Similarly, (S)-CHBE is an important intermediate for producing hydroxymethylglutaryl-CoA (HMG-CoA) reductase inhibitors, a class of cholesterol-lowering drugs. researchgate.net

Research has focused on optimizing these biocatalytic reductions. Studies have employed whole recombinant E. coli cells expressing specific reductases to achieve high yields and enantiomeric excess of the desired chiral alcohol. tandfonline.comunipd.it The table below summarizes the results from an enzyme-catalyzed reduction of ethyl 4-chloro-3-oxobutanoate.

EnzymeSubstrateEnantiomeric ExcessYield
Aldehyde ReductaseEthyl 4-chloro-3-oxobutanoate86%95.4%
Data from an enzyme-catalyzed asymmetric reduction study. asm.org

Substrate for Carbonyl Reductases in Stereochemistry Research

Drug Synthesis Targeting Metabolic Pathways

This compound and its derivatives serve as important building blocks in the synthesis of drugs that target various metabolic pathways. The compound's structure allows for its incorporation into larger molecules designed to interact with specific enzymes or receptors. For instance, derivatives have been explored as intermediates in the synthesis of chiral drugs aimed at cholesterol metabolism. The compound has also been utilized in the synthesis of a novel dual-target modulator, E0199, which targets both peripheral NaV and KV7 channels to alleviate neuropathic pain. researchgate.net

Computational Chemistry and Mechanistic Insights

Molecular Modeling and Simulation Studies

Computational methods are powerful tools for predicting the behavior of molecules like ethyl 4-chloro-4-oxobutanoate.

Prediction of Reactivity and Stereochemical Outcomes

Molecular modeling has been employed to predict the reactivity of this compound in various reactions. For instance, in the Knoevenagel condensation with aromatic aldehydes, density functional theory (DFT) calculations have been used to analyze the isomeric structures of the resulting products. scielo.brscielo.br These calculations help in understanding the anisotropic effects observed in NMR spectra and assigning the (E)/(Z) configurations of the products. scielo.brscielo.br

Furthermore, computational studies have shed light on the reactivity of related compounds. For example, the electron-withdrawing nature of the chloro group in (E)-ethyl 4-chloro-4-oxobut-2-enoate increases the electrophilicity at the β-carbon, influencing its reactivity in Michael addition reactions. The steric hindrance provided by the ethyl group in this compound can slow down nucleophilic substitution at the carbonyl carbon compared to its methyl or benzyl (B1604629) counterparts.

Analysis of Enzyme-Substrate Interactions

Molecular docking and simulation studies have been instrumental in understanding the interactions between this compound and various enzymes. These studies provide insights into the stereoselectivity of enzymatic reductions, which are crucial for the synthesis of chiral intermediates for pharmaceuticals.

For example, in the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (a closely related compound) to ethyl (S)-4-chloro-3-hydroxybutanoate, molecular dynamics simulations have been used to understand the high activity and stereoselectivity of alcohol dehydrogenases. sci-hub.se These simulations reveal the substrate-binding pocket and the key amino acid residues that interact with the substrate, contributing to the observed enantioselectivity. sci-hub.se

Similarly, molecular docking of carbonyl reductase CgCR with ethyl 4-chloro-3-oxobutanoate has shown a binding energy of -12.74 kcal/mol, indicating a favorable interaction that facilitates bioreduction. mdpi.com The docking model identified key amino acid residues forming the active pocket and their interactions (hydrophobic and hydrogen bonding) with the substrate. mdpi.com These insights are valuable for enzyme engineering and optimizing biocatalytic processes.

Spectroscopic Analysis for Structural Elucidation (e.g., 13C NMR, GC-MS)

Spectroscopic techniques are essential for the structural characterization of this compound and its reaction products.

¹³C NMR Spectroscopy: ¹³C NMR is a powerful tool for determining the carbon framework of a molecule. In the context of the Knoevenagel condensation products of ethyl 4-chloro-3-oxobutanoate, ¹³C NMR data has been crucial for assigning the (E) and (Z) configurations of the resulting propenoates. scielo.brscielo.br The chemical shifts of the carbonyl and other key carbons are sensitive to the stereochemistry of the double bond. scielo.brscielo.br

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the analysis of volatile compounds like this compound and its derivatives. It provides information on the retention time (from GC) and the mass-to-charge ratio of the molecule and its fragments (from MS), which aids in identification and purity assessment. scielo.brscielo.br For instance, in the analysis of Knoevenagel condensation products, GC-MS is used to separate and identify the (E) and (Z) isomers. scielo.brscielo.br

Below is a table summarizing typical spectroscopic data for this compound.

Spectroscopic Data for this compound
Technique Observed Data
¹H NMR (CDCl₃) δ 1.22 (t, J = 7.1 Hz, 3H), 2.58 (t, J = 6.6 Hz, 2H), 2.75 (t, J = 6.6 Hz, 2H), 4.07 (q, J = 7.1 Hz, 2H) mdpi.com
¹³C NMR (CDCl₃) δ 14.3, 26.8, 38.7, 61.0, 172.5, 200.4 mdpi.com
GC-MS (m/z) Top Peak: 101 nih.gov

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of reactions involving this compound is key to controlling reaction outcomes and developing new synthetic methodologies.

Nucleophilic Acyl Substitution Pathways

This compound readily undergoes nucleophilic acyl substitution at the acid chloride group. This reactivity is a cornerstone of its utility in organic synthesis. The chlorine atom is a good leaving group, facilitating the attack of various nucleophiles such as amines, alcohols, and thiols to form a wide range of derivatives. vulcanchem.com This reaction is fundamental in the synthesis of various compounds, including pharmaceutical intermediates. vulcanchem.com For example, it reacts with the amino group of a pyrazole (B372694) derivative in a nucleophilic acyl substitution to form a butanoate ester. vulcanchem.com

Stereochemical Retention in Reactions

In certain reactions, the stereochemistry of the starting material is retained in the product. For example, in the synthesis of (E)-ethyl 4-chloro-4-oxobut-2-enoate from monoethyl fumarate (B1241708) and thionyl chloride, the E-configuration of the double bond is preserved. This retention is attributed to the stability of the trans intermediate formed during the reaction. Such stereochemical control is highly desirable in organic synthesis, particularly for the preparation of biologically active molecules where specific stereoisomers are required.

Safety, Handling, and Regulatory Aspects in Research Settings

Occupational Safety and Health Guidelines in Laboratory Research

Handling Ethyl 4-chloro-4-oxobutanoate necessitates a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. The compound is recognized as a corrosive material that can cause severe skin burns and eye damage. sigmaaldrich.comsigmaaldrich.comnih.gov

To mitigate exposure risks, a combination of personal protective equipment (PPE) and engineering controls is essential.

Personal Protective Equipment (PPE): Researchers handling this compound must wear appropriate PPE to prevent contact. fishersci.com This includes:

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes. fishersci.comchemicalbook.com Standard safety glasses are not sufficient.

Skin Protection: Chemical-resistant gloves and protective clothing are necessary to prevent skin contact. fishersci.comchemicalbook.com All contaminated clothing should be removed immediately and washed before reuse. aksci.com

Respiratory Protection: When there is a risk of inhaling vapors or mists, a NIOSH-approved respirator should be used. chemicalbook.com

Engineering Controls: These are measures designed to isolate the hazard from the worker.

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of airborne vapors. fishersci.comaksci.com

Safety Stations: Eyewash stations and safety showers must be located in close proximity to the workstation for immediate use in case of accidental exposure. fishersci.comfishersci.com

Interactive Table: Recommended PPE and Engineering Controls

Control Type Specific Recommendation Purpose
Eye/Face Protection Chemical safety goggles, Faceshield Protects eyes and face from splashes and burns. fishersci.comchemicalbook.com
Skin Protection Chemical-resistant gloves, Protective clothing Prevents direct skin contact and corrosion. fishersci.comchemicalbook.com
Respiratory NIOSH-approved respirator Protects against inhalation of harmful vapors/mists. chemicalbook.com
Engineering Chemical Fume Hood Isolates the chemical, reducing inhalation risk. fishersci.com

| Engineering | Eyewash Station & Safety Shower | Provides immediate decontamination for eyes and body. fishersci.com |

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

Storage Conditions: The compound should be stored in a designated corrosives area in a cool, dry, and well-ventilated place. fishersci.comchemicalbook.com Containers must be kept tightly closed to prevent moisture absorption and leakage. aksci.comchemicalbook.com

Incompatible Materials: It is highly reactive with certain substances and must be stored separately from them. Incompatible materials include:

Acids fishersci.comchemicalbook.com

Bases fishersci.comchemicalbook.com

Strong oxidizing agents aksci.comchemicalbook.com

Reducing agents fishersci.com

Contact with these materials can lead to vigorous and potentially dangerous reactions.

In the event of a spill or the need for disposal, specific protocols must be followed to ensure safety and environmental protection.

Spill Management:

Evacuate the area and ensure adequate ventilation. fishersci.com

Wear appropriate PPE before attempting to clean up. chemicalbook.com

For small spills, absorb the chemical with an inert material like dry sand or earth. chemicalbook.com

The absorbed material should be collected into a suitable, closed container for disposal. fishersci.comchemicalbook.com

Prevent the spill from entering surface waters or the sanitary sewer system. fishersci.com

Waste Management:

this compound waste is considered hazardous. sarponggroup.com

Disposal must be carried out through an approved waste disposal plant in accordance with local, regional, and national regulations. aksci.comtcichemicals.com

Empty containers should be rinsed three times with a compatible solvent, with the rinsate collected as hazardous waste. The container can then be disposed of appropriately. sarponggroup.com

Safe Storage and Incompatible Materials

Regulatory Status and Research Compliance

This compound is subject to various regulations governing its use and transport in research. It is listed under several chemical inventories, indicating its recognized status in commerce and research.

REACH: The compound is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in Europe. nih.gov

TSCA: It is listed on the Toxic Substances Control Act (TSCA) inventory in the United States, which is managed by the Environmental Protection Agency (EPA). nih.gov

Transport Regulations: Due to its corrosive nature, the transport of this compound is regulated. It is classified under UN number 3265 for corrosive, acidic, organic liquids.

Researchers must ensure their use of the compound complies with all institutional and governmental safety guidelines. This includes conducting thorough risk assessments before beginning any new experimental protocols involving this chemical. The compound is intended for laboratory and research use only and is not for food, drug, pesticide, or biocidal product use. fishersci.comcymitquimica.com

Interactive Table: Regulatory and Identification Information

Identifier/Regulation Details Reference
CAS Number 14794-31-1 nih.gov
Molecular Formula C₆H₉ClO₃ nih.gov
IUPAC Name This compound nih.gov
Synonyms Ethyl succinyl chloride sigmaaldrich.comnih.gov
European Regulation REACH Registered Substance nih.gov
US Regulation EPA TSCA Chemical Substance Inventory nih.gov

| Transport UN Number | UN 3265 (Corrosive liquid, acidic, organic, n.o.s.) | |

Q & A

Q. What are the established synthetic routes for Ethyl 4-chloro-4-oxobutanoate, and how can reaction conditions be optimized for yield and purity?

this compound is synthesized via chlorination of succinic acid derivatives. A common method involves treating succinic anhydride with thionyl chloride or phosphorus pentachloride to form the corresponding acid chloride, followed by esterification with ethanol. Critical parameters include temperature control (to avoid side reactions like over-chlorination) and anhydrous conditions to prevent hydrolysis. Yields up to 55% are achievable with stoichiometric optimization . Characterization via 1^1H NMR (δ 1.3 ppm for ethyl CH3_3, δ 4.2 ppm for CH2_2O) and IR (C=O stretch at 1740–1780 cm1^{-1}, C-Cl at 750 cm1^{-1}) ensures structural fidelity .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

Key distinctions from analogs (e.g., 3-oxo or phenyl-substituted derivatives) rely on:

  • 1^1H NMR : Absence of aromatic protons (vs. phenyl-substituted analogs) and specific splitting patterns for the ethyl ester group.
  • IR : Unique carbonyl and C-Cl stretching frequencies.
  • Mass Spectrometry : Molecular ion peak at m/z 164.59 (C6_6H9_9ClO3_3) and fragmentation patterns (e.g., loss of Cl or ethoxy groups) .

Q. What safety protocols are critical when handling this compound?

The compound is corrosive (H314) and requires inert atmosphere storage (room temperature) to prevent hydrolysis. Use PPE (gloves, goggles) and work in a fume hood. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of this compound in heterocyclic synthesis?

The α-chloro ketone group enables nucleophilic substitution or cyclization. For example:

  • Cyclization to pyrroles : Reaction with amines (e.g., benzylamines) under acidic conditions forms 5-chloro-3-keto amides, which cyclize via intramolecular nucleophilic attack (Scheme 3.4, ).
  • Acylation in drug intermediates : Coupling with amines (e.g., in MK-8318 synthesis) uses Hünig’s base to activate the carbonyl, forming amide bonds critical for peptidomimetics .

Q. How can enantioselective reductions of this compound be achieved for chiral synthons?

While microbial reductases (e.g., from Candida magnoliae) are reported for 3-oxo analogs, analogous strategies may apply. NADPH-dependent enzymes in biphasic systems (e.g., n-butyl acetate/water) could reduce the 4-oxo group to (R)- or (S)-alcohols with >85% enantiomeric excess, leveraging substrate partitioning to minimize inhibition .

Q. What contradictions exist in literature regarding the stability of this compound under aqueous vs. non-polar conditions?

Evidence conflicts on hydrolysis rates:

  • Aqueous systems: Rapid hydrolysis at pH >7, forming succinic acid derivatives .
  • Non-polar solvents (e.g., dioxane): Stability for >24 hours, enabling reactions like acylation . Resolution requires pH-controlled kinetic studies to map degradation pathways.

Q. How is this compound applied in synthesizing bioactive intermediates?

  • Antiasthmatic agents : As a key acylating agent in MK-8318 (CRTh2 antagonist), it introduces a chlorinated ketone moiety critical for receptor binding .
  • Antibiotic precursors : Used in erythromycin derivatives (e.g., coupling with macrolide cores) .

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